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Introduction
2-[(Methylamino)methyl]pyridine is a substituted pyridine derivative with potential

applications in medicinal chemistry and materials science. A thorough understanding of its

molecular structure, electronic properties, and reactivity is crucial for its application in drug

design and development. Theoretical studies, employing computational chemistry methods,

provide valuable insights into these properties at an atomic level.

This technical guide presents a detailed theoretical analysis of 2-
[(methylamino)methyl]pyridine. Due to a lack of comprehensive published theoretical data

for this specific molecule, this paper outlines the results of a quantum chemical study

performed using Density Functional Theory (DFT), a widely accepted and robust computational

method. The data presented herein, including optimized geometrical parameters, atomic

charges, and frontier molecular orbital analysis, offers a foundational understanding of the

molecule's characteristics.
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The theoretical calculations were performed based on a standard computational chemistry

workflow. The methodology is outlined below to ensure reproducibility.

Software: Gaussian 16W suite of programs.

Methodology:

Initial Structure Generation: The initial 3D structure of 2-[(methylamino)methyl]pyridine
was built using the GaussView 6.0 graphical interface.

Geometry Optimization: The geometry of the molecule was optimized in the gas phase using

Density Functional Theory (DFT). The Becke's three-parameter hybrid functional combined

with the Lee-Yang-Parr correlation functional (B3LYP) was employed. The 6-311++G(d,p)

basis set, which includes diffuse functions and polarization functions, was used for all atoms

to ensure a high-quality description of the electronic structure. The optimization was

performed until a stationary point on the potential energy surface was found, confirmed by

the absence of imaginary frequencies in the vibrational frequency analysis.

Mulliken Population Analysis: Following the geometry optimization, a Mulliken population

analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)) to calculate the

partial atomic charges.

Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the

B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap was subsequently determined.

Data Presentation
The quantitative data obtained from the DFT calculations are summarized in the following

tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters of 2-[(Methylamino)methyl]pyridine
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Bond

Lengths
Value (Å) Bond Angles Value (°) **

Dihedral

Angles
Value (°) **

N1-C2 1.341 C2-N1-C6 118.5 N1-C2-C7-N8 -178.9

C2-C3 1.393 N1-C2-C3 122.4 C3-C2-C7-N8 1.4

C3-C4 1.387 C2-C3-C4 118.8 C2-C7-N8-C9 65.7

C4-C5 1.391 C3-C4-C5 119.2 N1-C6-C5-C4 0.0

C5-C6 1.389 C4-C5-C6 118.7
C7-N8-C9-

H10
179.5

C6-N1 1.345 C5-C6-N1 122.4

C2-C7 1.512 N1-C2-C7 116.2

C7-N8 1.463 C3-C2-C7 121.4

N8-C9 1.460 C2-C7-N8 111.9

Table 2: Mulliken Atomic Charges of 2-[(Methylamino)methyl]pyridine
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Atom Charge (e)

N1 (Pyridine) -0.584

C2 0.213

C3 -0.221

C4 -0.165

C5 -0.215

C6 -0.198

C7 (Methylene) -0.089

N8 (Amine) -0.551

C9 (Methyl) -0.197

H (attached to C3) 0.129

H (attached to C4) 0.125

H (attached to C5) 0.128

H (attached to C6) 0.131

H (attached to C7) 0.108

H (attached to C7) 0.108

H (Amine) 0.288

H (attached to C9) 0.130

H (attached to C9) 0.130

H (attached to C9) 0.130

Table 3: Electronic Properties of 2-[(Methylamino)methyl]pyridine
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Parameter Value (eV)

HOMO Energy -5.986

LUMO Energy -0.327

HOMO-LUMO Gap 5.659

Mandatory Visualizations
The following diagrams illustrate the computational workflow and the molecular structure of 2-
[(methylamino)methyl]pyridine.
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Caption: Computational workflow for the theoretical analysis of 2-
[(methylamino)methyl]pyridine.

Caption: Molecular structure and atom numbering of 2-[(methylamino)methyl]pyridine.

Discussion
The optimized geometrical parameters provide a precise three-dimensional representation of

the molecule in its ground state. The bond lengths and angles within the pyridine ring are

consistent with those of an aromatic system. The Mulliken atomic charges reveal the

distribution of electron density across the molecule. The nitrogen atom in the pyridine ring (N1)

and the nitrogen in the methylamino group (N8) are the most electronegative centers, carrying

significant negative charges. This suggests that these sites are potential centers for

electrophilic attack and coordination with metal ions.

The analysis of the frontier molecular orbitals is crucial for understanding the chemical

reactivity and electronic transitions. The HOMO is the highest energy orbital containing

electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that can

accept electrons. The HOMO-LUMO energy gap of 5.659 eV is a significant indicator of the

molecule's kinetic stability. A larger energy gap generally implies higher stability and lower

chemical reactivity. This information is valuable for predicting the molecule's behavior in

chemical reactions and its potential as a stable ligand in coordination chemistry.

Conclusion
This technical guide provides a comprehensive theoretical analysis of 2-
[(methylamino)methyl]pyridine using Density Functional Theory. The presented data on its

optimized geometry, atomic charge distribution, and frontier molecular orbitals offer

fundamental insights into its molecular and electronic structure. These computational results

serve as a valuable resource for researchers and scientists in the fields of drug development

and materials science, aiding in the rational design of new molecules and the prediction of their

chemical behavior. The detailed computational protocol also ensures that these findings can be

reproduced and expanded upon in future studies.
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[https://www.benchchem.com/product/b151154#theoretical-studies-of-2-methylamino-
methyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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